N-(5-fluoro-2-methylphenyl)-4-propylbenzenesulfonamide
Description
N-(5-fluoro-2-methylphenyl)-4-propylbenzenesulfonamide is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a propyl group attached to a benzenesulfonamide structure
Properties
Molecular Formula |
C16H18FNO2S |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-4-propylbenzenesulfonamide |
InChI |
InChI=1S/C16H18FNO2S/c1-3-4-13-6-9-15(10-7-13)21(19,20)18-16-11-14(17)8-5-12(16)2/h5-11,18H,3-4H2,1-2H3 |
InChI Key |
NFXCWRJIABRCEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-methylphenyl)-4-propylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-methylaniline and 4-propylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-fluoro-2-methylaniline is dissolved in an appropriate solvent like dichloromethane. To this solution, 4-propylbenzenesulfonyl chloride is added dropwise with continuous stirring at a low temperature (0-5°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial processes would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2-methylphenyl)-4-propylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a catalyst such as palladium.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-(5-fluoro-2-methylphenyl)-4-propylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and the sulfonamide group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-fluoro-2-methylphenyl)-2-piperidin-4-ylacetamide
- 5-fluoro-2-methylphenyl isocyanate
- 5-fluoro-2-methylphenylboronic acid
Uniqueness
N-(5-fluoro-2-methylphenyl)-4-propylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propyl group and the sulfonamide moiety differentiates it from other similar compounds, potentially leading to unique biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
